

An In-depth Technical Guide to Dimethyl pimelate-d4

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Compound of Interest		
Compound Name:	Dimethyl pimelate-d4	
Cat. No.:	B12396951	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dimethyl pimelate-d4**, a deuterated stable isotope-labeled internal standard crucial for accurate quantification in mass spectrometry-based analyses. This document details its chemical properties, outlines a plausible synthesis protocol, and provides a comprehensive methodology for its application in quantitative analytical workflows.

Core Concepts and Applications

Dimethyl pimelate-d4 is the deuterium-labeled analog of Dimethyl pimelate. The strategic incorporation of four deuterium atoms provides a mass shift that allows it to be distinguished from the endogenous, unlabeled analyte by a mass spectrometer, while maintaining nearly identical physicochemical properties. This makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS), a gold-standard technique for quantitative analysis.[1]

The primary applications of **Dimethyl pimelate-d4** include:

- Internal Standard for Quantitative Analysis: It is used to correct for analyte loss during sample preparation and for variations in instrument response (e.g., injection volume and ionization efficiency) in GC-MS and LC-MS methods.[1]
- Tracer in Pharmacokinetic Studies: The deuterium label allows for the tracking and quantification of the parent compound and its metabolites in biological matrices, aiding in the



determination of pharmacokinetic profiles.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical properties of Dimethyl pimelate and its deuterated analog is presented below for easy comparison.

Table 1: Physicochemical Properties

Property	Dimethyl pimelate	Dimethyl pimelate-d4
Molecular Formula	C ₉ H ₁₆ O ₄	C9H12D4O4
Molecular Weight	188.22 g/mol	192.25 g/mol
CAS Number	1732-08-7	120811-82-7
Appearance	Clear, colorless liquid	Typically exists as a solid at room temperature
Boiling Point	121-122 °C @ 11 mmHg	250.3 ± 0.0 °C @ 760 mmHg
Density	1.041 g/mL at 25 °C	1.0 ± 0.1 g/cm ³
Refractive Index	n20/D 1.431	1.427
SMILES	COC(=0)CCCCCC(=0)OC	O=C(OC)C([2H]) ([2H])CCCC([2H]) ([2H])C(OC)=O

Table 2: Mass Spectrometry Data (Predicted for d4 variant)

Compound	Molecular Ion (M+)	Key Fragment Ions (m/z)
Dimethyl pimelate	188	157, 129, 115, 98, 87, 74, 59, 55
Dimethyl pimelate-d4	192	161, 133, 117, 100, 89, 74, 59, 55



Experimental Protocols Synthesis of Dimethyl pimelate-d4

The following is a plausible, detailed protocol for the synthesis of **Dimethyl pimelate-d4** based on established methods for the deuteration of esters.

Principle: The synthesis involves the esterification of pimelic acid with deuterated methanol (Methanol-d4) in the presence of an acid catalyst.

Materials:

- · Pimelic acid
- Methanol-d4 (CD₃OD)
- Sulfuric acid (concentrated)
- Anhydrous sodium sulfate
- · Diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

To a 100 mL round-bottom flask, add pimelic acid (10 g, 62.4 mmol) and Methanol-d4 (50 mL).



- Carefully add concentrated sulfuric acid (1 mL) to the mixture while stirring.
- Attach a reflux condenser and heat the mixture to reflux for 4 hours.
- After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold water.
- Extract the aqueous mixture with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude
 Dimethyl pimelate-d4.
- Purify the crude product by vacuum distillation to obtain pure **Dimethyl pimelate-d4**.

Quantitative Analysis using Dimethyl pimelate-d4 as an Internal Standard by GC-MS

This protocol describes a general procedure for the quantification of an analyte in a complex matrix using **Dimethyl pimelate-d4** as an internal standard.

Materials:

- Analyte of interest
- **Dimethyl pimelate-d4** (Internal Standard)
- Sample matrix (e.g., plasma, tissue homogenate)
- Organic solvent for extraction (e.g., ethyl acetate, hexane)
- GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:



- Preparation of Standard Solutions:
 - Prepare a stock solution of the analyte and Dimethyl pimelate-d4 in a suitable solvent.
 - Create a series of calibration standards by spiking a known amount of the analyte stock solution into the sample matrix at different concentrations.
 - Add a constant, known amount of the **Dimethyl pimelate-d4** stock solution to each calibration standard.
- Sample Preparation (Liquid-Liquid Extraction):
 - To 100 μL of the sample (or calibration standard), add 10 μL of the Dimethyl pimelate-d4 internal standard solution.
 - Add 500 μL of the extraction solvent (e.g., ethyl acetate).
 - Vortex the mixture for 1 minute.
 - Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
 - Transfer the organic (upper) layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 50 μL of a suitable solvent for GC-MS analysis.
- GC-MS Analysis:
 - Injection Volume: 1 μL
 - Injector Temperature: 250 °C
 - Oven Program: Start at 100 °C, hold for 1 minute, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - MS Transfer Line Temperature: 280 °C



- Ion Source Temperature: 230 °C
- o Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for both the analyte and **Dimethyl pimelate-d4**.
- Data Analysis:
 - Integrate the peak areas of the analyte and the internal standard.
 - Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.
 - Construct a calibration curve by plotting the response ratio against the analyte concentration.
 - Determine the concentration of the analyte in the unknown samples by calculating their response ratios and interpolating from the calibration curve.

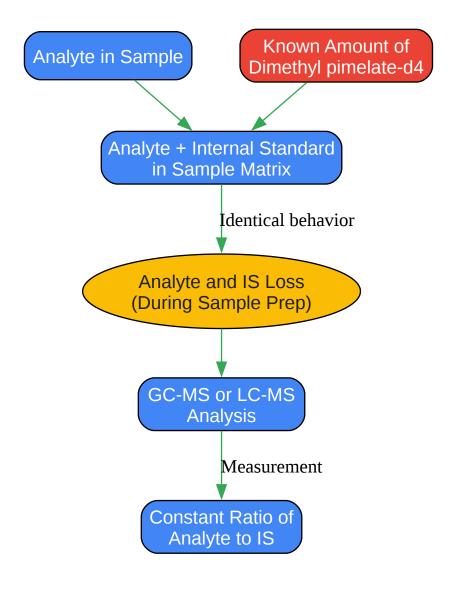
Visualizations



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Caption: Experimental workflow for quantitative analysis using an internal standard.





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Caption: Principle of Isotope Dilution Mass Spectrometry.

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References

• 1. medchemexpress.com [medchemexpress.com]



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